5-Phenylindoline hydrochloride
Description
Significance of the Indoline (B122111) Core in Contemporary Chemical Biology Research
The indoline core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a foundational element in a multitude of biologically active compounds. jetir.org Its structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. irjmets.comresearchgate.net This versatility has led to the development of numerous compounds with a wide array of pharmacological activities. nrfhh.combohrium.com
The significance of the indoline core stems from several key features:
Structural Mimicry: The indoline structure can mimic the structure of peptides and bind to proteins, making it a valuable component in drug design. researchgate.net
Hydrogen Bonding and π-π Interactions: The indoline core facilitates the formation of hydrogen bonds and π-π stacking interactions, which are crucial for binding to biological macromolecules. ontosight.ai
Modifiable Structure: The indoline ring can be substituted at various positions, allowing for the fine-tuning of its chemical and biological properties. jetir.orgontosight.ai This adaptability enables the creation of derivatives with optimized activity and selectivity.
Lipophilicity and Metabolic Stability: The introduction of specific groups, such as a trifluoromethyl group, can enhance the lipophilicity and metabolic stability of indoline-based compounds.
The indoline nucleus is a core component of many natural products and synthetic molecules with significant biological activity. nih.govresearchgate.net For instance, it is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. irjmets.comnih.gov
Foundational Academic Research Trajectories for Indoline Derivatives
Academic research on indoline derivatives has followed several key trajectories, driven by the diverse biological activities exhibited by this class of compounds. These research areas include:
Anticancer Activity: A significant area of research focuses on the development of indoline derivatives as anticancer agents. nrfhh.combohrium.compcbiochemres.com These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy. nih.gov Some derivatives have demonstrated high activity against various tumor cell lines. nih.gov
Antimicrobial and Antiviral Properties: Researchers have explored the potential of indoline derivatives as antibacterial, antifungal, and antiviral agents. jetir.orgnrfhh.compcbiochemres.com For example, certain indole (B1671886) derivatives have shown activity against the Herpes Simplex Virus-1 (HSV-1). jetir.org
Anti-inflammatory Effects: Indoline derivatives have been investigated for their anti-inflammatory properties. jetir.orgnrfhh.comresearchgate.net Some compounds have shown the ability to reduce the release of pro-inflammatory cytokines. researchgate.net
Neuroprotective and Neurological Applications: The structural similarity of the indoline core to neurotransmitters has prompted research into its use in treating neurological disorders. bohrium.compcbiochemres.com Roxindole, an indole derivative, was initially developed for schizophrenia and also exhibits antidepressant properties. pcbiochemres.com
Synthesis and Functionalization: A major focus of academic research has been the development of new and efficient synthetic methods for creating diverse indoline derivatives. thieme-connect.dersc.orgarkat-usa.orgchim.it This includes methods like the Fischer indole synthesis, which allows for the creation of a wide range of substituted indoles. thieme-connect.de
Properties
IUPAC Name |
5-phenyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14;/h1-7,10,15H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFXSSVHHZHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Computational Approaches for Indoline Based Compounds
Principles of Molecular Design for Targeted Indoline (B122111) Bioactivity
The molecular design of indoline-based compounds is guided by established principles of medicinal chemistry, aiming to optimize interactions with specific biological targets. The indoline nucleus itself provides a rigid framework that can be strategically decorated with various functional groups to modulate its pharmacokinetic and pharmacodynamic properties. For compounds like 5-Phenylindoline hydrochloride, the phenyl group at the 5-position is a key determinant of its biological profile.
Structure-activity relationship (SAR) studies on related indole (B1671886) and indoline derivatives have highlighted the importance of substitution patterns on the indoline ring for various biological activities, including antimicrobial and anticancer effects. For instance, in a series of N-phenylindole derivatives designed as inhibitors of Mycobacterium tuberculosis, the nature and position of substituents on the N-phenyl ring were found to be critical for activity. While both electron-donating and electron-withdrawing groups were tolerated, para-substitution on the N-phenyl ring was generally optimal. nih.gov This suggests that for this compound, modifications to the 5-phenyl ring could significantly impact its biological target engagement.
The design of potent and selective indoline-based compounds often involves the strategic introduction of substituents that can engage in specific interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, with the target protein. nih.gov The phenyl group in this compound provides a large hydrophobic surface that can be advantageous for binding to proteins with corresponding hydrophobic pockets.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Indoline Research
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of novel compounds and in optimizing lead structures. For indoline-based compounds, QSAR models have been successfully developed to predict their activity against various targets.
The process of building a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical, electronic, steric, or topological in nature. Statistical methods are then employed to develop a model that relates these descriptors to the observed biological activity.
A reliable QSAR model should not only have good internal predictive power (for the training set) but also be validated externally with a separate test set of compounds. nih.gov For instance, in a study of isatin and indole derivatives as inhibitors of SARS CoV 3CLpro, QSAR models were developed using CORAL software. The statistical quality of these models was found to be robust, allowing for the prediction of inhibitory activity. nih.gov
For a compound like this compound, a QSAR study would typically involve synthesizing and testing a series of analogues with different substituents on the phenyl ring or the indoline nitrogen. By analyzing the resulting data, it would be possible to identify the key structural features that contribute to its biological activity. For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. mdpi.com A similar approach could elucidate the critical interactions for 5-phenylindoline derivatives.
The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of 5-phenylindoline analogues and their potential impact on a given biological activity.
| Descriptor | Type | Potential Influence on Bioactivity |
| LogP | Hydrophobicity | Higher values may enhance membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight | Steric | Can influence the overall fit of the molecule into the binding site. |
| Dipole Moment | Electronic | Affects polar interactions with the target and solubility. |
| HOMO/LUMO Energy | Electronic | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Number of H-bond donors/acceptors | Topological | Crucial for forming specific hydrogen bonds with the target protein. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com This technique provides valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex. For this compound, molecular docking could be employed to identify potential biological targets and to understand how it interacts with them at a molecular level.
The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity. researchgate.net For instance, docking studies of indole derivatives as inhibitors of hepatitis C NS5B polymerase have helped to elucidate their binding mode within an allosteric site of the enzyme. nih.gov
Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interaction over time. MD simulations can reveal the stability of the complex, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process.
In a study of N-phenylindole derivatives as inhibitors of Pks13 in Mycobacterium tuberculosis, molecular docking was used to propose binding modes and guide the design of more potent analogues. nih.gov The docking results indicated that the N-phenylindole scaffold could fit into the binding pocket of the Pks13 thioesterase domain. For this compound, a similar approach could be used to predict its binding to a hypothesized target. The phenyl group at the 5-position would be expected to play a significant role in anchoring the molecule within a hydrophobic pocket of the target protein.
The table below summarizes the key interactions that are typically analyzed in molecular docking and dynamics simulations.
| Interaction Type | Description | Potential Role in 5-Phenylindoline Binding |
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom (e.g., O, N). | The indoline nitrogen can act as a hydrogen bond donor or acceptor. |
| Hydrophobic Interactions | Occur between nonpolar groups. | The phenyl ring and the indoline core are major contributors to hydrophobic interactions. |
| Van der Waals Forces | Weak, short-range electrostatic attractions. | Contribute to the overall stability of the ligand-protein complex. |
| Pi-Pi Stacking | Occurs between aromatic rings. | The phenyl ring can engage in pi-pi stacking with aromatic residues in the binding site. |
| Cation-Pi Interactions | An electrostatic interaction between a cation and the face of an aromatic ring. | The protonated indoline nitrogen could interact with aromatic residues. |
Conformational Analysis and its Influence on Indoline Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution. For flexible molecules, understanding the preferred conformation is essential for designing compounds that can adopt the bioactive conformation required for binding to a biological target.
The bioactive conformation is the specific three-dimensional arrangement of a molecule that it adopts when it binds to its biological target. Identifying this conformation is a key goal of drug design. Computational methods, in conjunction with experimental data from techniques like X-ray crystallography of ligand-protein complexes, can help to elucidate the bioactive conformation.
For this compound, a conformational search would likely reveal that the phenyl ring is not coplanar with the indoline ring due to steric hindrance. The degree of this twist will be a key conformational parameter influencing its interaction with a target protein. Understanding these conformational nuances is essential for the rational design of more potent and selective analogues.
Preclinical Pharmacological Investigations of 5 Phenylindoline Hydrochloride and Indoline Scaffolds
Research on Anticancer and Antiproliferative Mechanisms
Derivatives of the indoline (B122111) scaffold have demonstrated promising potential as anticancer agents through various mechanisms of action. These compounds have been shown to induce programmed cell death, inhibit cell division, modulate key signaling pathways, and interact with cellular DNA, thereby impeding the growth and proliferation of cancer cells.
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Indole (B1671886) and indoline derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. mdpi.com For instance, indole-3-carbinol and its dimeric product 3,3′-diindolylmethane are known to induce apoptosis in cancer cells. nih.gov The introduction of an indole moiety to other molecules, such as betulin (B1666924), has been shown to increase their pro-apoptotic effects in breast cancer cells. nih.gov
One mechanism by which these compounds induce apoptosis is through the modulation of apoptosis-related proteins. For example, some indole alkaloids have been reported to cause apoptosis in hepatocellular cancer cells by affecting proteins like Bax and Bcl-xl, leading to mitochondrial dysfunction. mdpi.com Furthermore, the downregulation of survivin, an inhibitor of caspase-9, by indole compounds is another important mechanism for their apoptosis-inducing ability. mdpi.com
In addition to inducing apoptosis, many indoline derivatives exhibit anticancer activity by causing cell cycle arrest, which prevents cancer cells from progressing through the division cycle. A novel indole derivative, SK228, was found to inflict DNA damage on cancer cells, ultimately leading to intrinsic mitochondria-dependent mitosis. nih.gov Similarly, a synthetic benz[f]indole-4,9-dione analog, SME-6, demonstrated a potent growth inhibitory effect on human lung cancer cells by inducing G2/M cell cycle arrest. researchgate.net Other indole derivatives have also been shown to arrest the cell cycle at the G2/M phase in various cancer cell lines, including gastric and esophageal cancer. researchgate.net For example, a series of novel quinoline-indole derivatives were found to arrest MGC-803 and HGC-27 cells at the G2/M phase. researchgate.net Chalcone derivatives have also been shown to induce cell cycle arrest in the G2/M phase. mdpi.com
The table below summarizes the effects of selected indoline and indole derivatives on apoptosis and cell cycle progression in different cancer models.
| Compound/Derivative | Cancer Model | Mechanism of Action |
| 3,3′-diindolylmethane | Gastric cancer cells (BGC-823) | Induces ferroptosis by upregulating lipid-ROS levels and decreasing GSH generation. mdpi.com |
| Dehydrocrenatidine | Hepatocellular carcinoma cells (HepG2, Hep3B) | Induces apoptosis through effects on Bax and Bcl-xl, and mitochondrial dysfunction. mdpi.com |
| Chaetoglobosin G | Lung cancer cells (A549) | Induces apoptosis and cell cycle arrest at the G2/M phase. mdpi.com |
| Trisindoline | Various cancer cell lines | Induces apoptosis through the p53 pathway. nih.gov |
| 28-indole-betulin derivatives | Breast cancer cells (MCF-7) | Induces apoptosis and causes cell cycle arrest in the G1 phase. nih.gov |
| Indole-chalcone derivative (FC77) | NCI-60 human cancer cell lines | Arrests cancer cell growth by binding to tubulin. nih.gov |
| Makaluvamine analog (60) | Human lung cancer cells (A549, H1299) | Induces apoptosis and S-phase cell cycle arrest. nih.gov |
| Indole derivative (SK228) | Lung cancer cell lines (A549, H1299) | Induces apoptosis through mitochondrial ROS production and DNA damage. nih.gov |
Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them an attractive target for anticancer drugs. nih.gov A variety of natural and synthetic indole-containing compounds have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com These agents interfere with the normal function of microtubules, leading to mitotic arrest and subsequent cell death. mdpi.com
Several classes of indole derivatives have shown significant activity as tubulin polymerization inhibitors. Arylthioindoles, for example, are potent inhibitors that bind to the colchicine site on β-tubulin. nih.gov Other indole-based derivatives, such as aroylindoles and bis-indole derivatives, also exhibit good inhibitory activity towards tubulin polymerization. nih.gov For instance, a bis-indole derivative showed an inhibition effect on tubulin polymerization with an IC50 value of 7.5 µM. mdpi.com
The inhibitory effect of these compounds on tubulin polymerization often translates to potent antiproliferative activity against various cancer cell lines. For example, certain quinoline-indole derivatives effectively inhibited microtubule polymerization by binding to the colchicine site of tubulin and exhibited potent activities against several cancer cell lines. researchgate.net Similarly, a new class of sulfur atom-spaced trimethoxyphenyl derivatives bearing a heterocyclic ring on the indole nucleus showed potent inhibition of tubulin polymerization and growth of MCF-7 cancer cells. nih.gov
The following table presents data on the tubulin polymerization inhibitory activity of selected indole derivatives.
| Compound Class | Specific Derivative(s) | Tubulin Polymerization IC50 | Antiproliferative Activity (Cancer Cell Line) |
| Arylthioindoles | St. 14, St. 15, St. 16, St. 17 | 1.6 µM, 2 µM, 0.99 µM, 0.67 µM | Potent against MCF-7, U937 |
| Bis-indoles | St. 20 | 7.5 µM | IC50 of 2 µM against A549 |
| Quinoline-indoles | St. 42, St. 43 | 2.54 µM, 2.09 µM | IC50 < 10 nM against HepG2, KB, HCT-8, MDA-MB-231, H22 |
| Indole-based Phenylthiazolyl-2,4-dihydropyrazolones | Lead molecule 5i | Dose-dependent inhibition | Potent against MCF-7 (IC50 = 3.92±0.01 μM) researchgate.net |
| 5,6-dihydroindolo[2,1-a]isoquinolines | (+)-6c | 3.1 +/- 0.4 µM | Active against MDA-MB 231, MCF-7 |
Protein kinases are crucial regulators of cellular processes, and their abnormal expression or activity is often associated with cancer. ekb.egresearchgate.net Consequently, kinase inhibition has become a significant strategy in cancer therapy. bohrium.comnih.gov The indolin-2-one scaffold is a key feature in several multi-kinase inhibitors, such as sunitinib, which targets receptor tyrosine kinases like VEGFR and PDGFR. ekb.eg
Indole and indoline derivatives have been shown to inhibit various protein kinases involved in cancer progression. For example, Enzastaurin, a potent inhibitor of the PKC and PI3K/AKT pathway, has been found to effectively inhibit tumor cell growth. nih.gov The phosphatidylinositol 3-kinase/Akt/mTOR pathway is activated in a significant percentage of non-small cell lung cancer (NSCLC) cases, making it a viable target for indole-based inhibitors. nih.gov
Studies have shown that certain indole derivatives can significantly inhibit a range of kinases. For instance, one compound demonstrated notable inhibition against PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR. researchgate.net Another study on 3-arylidene-2-oxo-indoline derivatives found that these molecules could inhibit the expression of CDK2. nih.gov
The table below highlights the protein kinase inhibitory activity of specific indole and indoline derivatives.
| Compound/Derivative | Target Kinase(s) | Effect | Cancer Model |
| Sunitinib | VEGFR, PDGFR, KIT, FLT3, CSF-1R, RET | Inhibition | Various solid tumors ekb.eg |
| Enzastaurin | PKC, PI3K/AKT pathway | Inhibition of tumor cell growth | SCLC and NSCLC cell lines nih.gov |
| Halogenated spirooxindoles | Various kinases | Kinase inhibition, modulation of MDM2–p53 interaction, DNA-binding modulation, activation of apoptosis. researchgate.net | Various human malignancies researchgate.net |
| 3-Arylidene-2-oxo-indoline derivatives | CDK2 | Inhibition of expression | Breast, liver, cervix, and colon cancer cell lines nih.gov |
| Indole derivative (Compound 5) | PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR | Significant inhibition | In vivo tumor volume reduction researchgate.net |
The interaction with DNA represents another mechanism through which indoline and indole derivatives can exert their anticancer effects. These interactions can range from groove binding and intercalation to the induction of DNA damage, ultimately leading to cell death.
Some indole derivatives have been designed to act as DNA cross-linking agents. For example, a hybrid derivative incorporating a β-carboline group and a bis(hydroxymethyl)pyrrole group was found to be effective in suppressing lung adenocarcinoma A549 cells by inhibiting topoisomerase I/II and inducing DNA cross-links, which resulted in DNA damage and cell cycle arrest. nih.gov
Molecular docking studies have been employed to understand the nature of these DNA interactions. For instance, studies on isatin derivatives showed that they could interact with DNA through both hydrophobic interactions and hydrogen bonding with the DNA base pairs. nih.gov The binding modes were identified as partial intercalation and groove binding. nih.gov The binding strength of these compounds to DNA was also evaluated, indicating a potential for these derivatives to interfere with DNA replication and transcription. nih.gov
Furthermore, some indole derivatives have been shown to induce DNA damage through the generation of reactive oxygen species (ROS). The novel indole derivative SK228, for instance, was found to enhance mitochondrial ROS production, leading to DNA damage and subsequent apoptosis in cancer cells. nih.gov
The following table summarizes the DNA interaction mechanisms of selected indole derivatives.
| Compound/Derivative | Mechanism of DNA Interaction | Consequence |
| Indolizino[6,7-b]indole hybrid (BO-1978) | Inhibition of Topo I/II and induction of DNA cross-links | DNA damage and cell cycle arrest nih.gov |
| Isatin derivatives (IST-01 to IST-04) | Partial intercalation and groove binding, hydrogen bonding with DNA base pairs | Potential interference with DNA processes nih.gov |
| Indole derivative (SK228) | Induction of DNA damage via mitochondrial ROS production | Intrinsic mitochondria-dependent apoptosis nih.gov |
Research on Antimicrobial and Antibacterial Mechanisms
In addition to their anticancer properties, indoline scaffolds have also been investigated for their potential as antimicrobial agents. nih.goveurekaselect.com With the rise of antibiotic-resistant infectious diseases, there is a pressing need for new antibacterial compounds. nih.gov Indoline-containing compounds have shown promise not only for their direct antibacterial activity but also as resistance-modifying agents that can enhance the efficacy of existing antibiotics. nih.goveurekaselect.comresearchgate.net
Multidrug resistance (MDR) is a major obstacle in the treatment of both cancer and infectious diseases. mdpi.com One of the key mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell. Indole and indoline derivatives have emerged as potential inhibitors of these MDR pumps.
Studies on monoterpene indole alkaloids have shown that chemical modifications to the indole scaffold can significantly enhance P-gp inhibitory activity. mdpi.com For example, derivatives with extra aromatic motifs exhibited remarkable inhibition of P-gp, likely due to additional electrostatic and π–π interactions with the pump's drug-binding site. mdpi.com In silico studies, including QSAR models, have suggested that bulky and lipophilic substituents on the indole scaffold contribute to stronger P-gp inhibition. mdpi.com
Indoline-5-sulfonamides have also been investigated for their ability to circumvent multidrug resistance. nih.gov These compounds have shown potential in overcoming resistance in cancer cells, highlighting the versatility of the indoline core in addressing MDR.
The development of indoline-based compounds as resistance-modifying agents offers a promising strategy to combat antibiotic resistance in bacteria. eurekaselect.comresearchgate.net By inhibiting efflux pumps, these compounds can restore the effectiveness of conventional antibiotics against resistant strains.
The table below provides examples of indoline and indole derivatives investigated for their MDR pump inhibitory activity.
| Compound Class/Derivative | Target Pump | Key Findings |
| Monoterpene Indole Alkaloids | P-glycoprotein (P-gp) | Derivatives with aromatic substituents showed significant P-gp inhibitory activity. mdpi.com |
| Indoline-5-Sulfonamides | Not specified | Investigated for circumventing multidrug resistance. nih.gov |
| N-alkylated Indole Alkaloids | P-glycoprotein (P-gp) | N-phenethyl motifs strongly inhibited P-gp efflux activity. mdpi.com |
In Vitro Antibacterial Efficacy and Mechanistic Insights Against Specific Pathogens
The indoline scaffold, the core structure of 5-Phenylindoline hydrochloride, has garnered significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds. researchgate.net Research into indoline-containing compounds has revealed notable antibacterial properties, positioning them as potential new agents in the fight against infectious diseases and antibiotic resistance. researchgate.neteurekaselect.comnih.gov The rise of antibiotic-resistant bacteria presents a growing threat to global health, making the development of novel antibacterial compounds with unique mechanisms of action a critical priority. researchgate.neteurekaselect.comnih.gov
Indoline derivatives have demonstrated efficacy against a range of both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net For instance, certain novel 9H-fluoren-containing indoline scaffolds have shown excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 25 to 125 µg/mL. researchgate.net In other studies, different indoline derivatives exhibited high potency against Escherichia coli and S. aureus, with MIC values recorded at 20 µg/mL and 50 µg/mL, respectively. researchgate.net
Beyond direct antibacterial action, some indoline-containing compounds function as resistance-modifying agents (RMAs). eurekaselect.comnih.gov These molecules act to enhance the effectiveness of existing antibiotic therapies that have been compromised by bacterial resistance mechanisms. eurekaselect.comnih.gov One promising strategy involves combining an antibacterial agent with a multidrug resistance (MDR) efflux pump inhibitor (EPI). nih.gov The EPI blocks the bacterial pump from expelling the antibiotic, thus increasing its intracellular concentration to effective levels. nih.gov For example, 5-nitro-2-phenylindole (INF55), a compound related to the indoline scaffold, is a known inhibitor of the NorA MDR pump in Staphylococcus aureus. nih.gov
The mechanisms underlying the antibacterial activity of these scaffolds are multifaceted and can include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, and interference with nucleic acid and protein synthesis. mdpi.com Molecular docking studies support these findings, revealing strong interactions between indoline scaffolds and various antibacterial target proteins from different bacterial strains. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Indoline Scaffolds
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 9H-fluoren-indoline scaffolds (12a, 12b, 12e) | Pseudomonas aeruginosa | 25-125 | researchgate.net |
| 9H-fluoren-indoline scaffolds (12a, 12b, 12e) | Staphylococcus aureus | 25-125 | researchgate.net |
| 9H-fluoren-indoline scaffolds (12a, 12b, 12e) | Streptococcus pyogenes | 25-125 | researchgate.net |
| Indoline derivative (6b) | Escherichia coli | 20 | researchgate.net |
| Indoline derivative (6c) | Staphylococcus aureus | 50 | researchgate.net |
Research on Neuroprotective and Neurological Mechanisms
The potential of indoline-based compounds is also being explored in the context of neurological disorders. Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal for a range of acute and chronic neurodegenerative diseases. imrpress.com
Neuronal apoptosis, or programmed cell death, is a central process in the pathology of many neurological conditions. The intrinsic apoptosis pathway is a key mechanism, which involves the release of cytochrome c from the mitochondria. nih.gov This event triggers the formation of the apoptosome, a complex that activates initiator caspases like procaspase-9, leading to a cascade of executioner caspases (e.g., caspase-3/7) that dismantle the cell. nih.gov
Neuroprotective strategies often aim to interrupt this cascade. Synaptic activity, particularly through NMDA receptors, has been shown to naturally suppress the activation of these executioner caspases following an apoptotic insult. nih.gov Therapeutic interventions can mimic these effects. For example, in preclinical models of intracerebral hemorrhage, treatment with neuroprotective agents led to a reduction in neuronal apoptosis, as detected by TUNEL staining, which labels DNA strand breaks characteristic of late-stage apoptosis. nih.gov Similarly, in spinal cord injury models, effective interventions can mitigate neuronal damage during the secondary injury phase by suppressing apoptosis. imrpress.com
While direct studies on this compound are limited, the investigation of indoline scaffolds in these models is a logical area for future research to determine if they can modulate these core apoptotic pathways to confer neuroprotection.
The interaction of small molecules with specific receptors in the central nervous system is a fundamental aspect of neuropharmacology. The G protein-coupled receptor GPRC6A, a class C GPCR, has been identified as a target for compounds with a 2-phenylindole scaffold, which is structurally related to 5-phenylindoline. nih.gov
Pharmacological studies have identified certain 3-substituted 2-arylindoles as the first allosteric antagonists for the GPRC6A receptor. nih.govresearchgate.net In a FRET-based inositol monophosphate assay, specific compounds were identified as GPRC6A antagonists with activity in the low micromolar range. nih.gov Notably, some of these compounds displayed greater than 9-fold selectivity for the GPRC6A receptor over other related GPCRs, making them the most potent and selective antagonists reported for this receptor to date. nih.gov This discovery highlights the potential for indoline-based structures to serve as selective modulators of specific neurological receptors, providing a basis for developing targeted therapies.
Research on Anti-inflammatory Mechanisms
Chronic inflammation and oxidative stress are key pathological factors in a wide array of diseases, including neurodegenerative and cardiovascular conditions. patsnap.com The anti-inflammatory potential of indoline scaffolds is an active area of investigation.
Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils that plays a critical role in the immune response. patsnap.com However, excessive MPO activity contributes to tissue damage through the production of powerful oxidants like hypochlorous acid (HOCl). patsnap.comnih.gov This makes MPO a significant therapeutic target for inflammatory diseases. patsnap.com
Potent inhibitors of MPO have been shown to act by promoting the formation of Compound II, an inactive redox intermediate of the enzyme. nih.gov This action effectively halts the catalytic cycle of MPO. The inhibitory capacity of a compound is often related to its reduction potential; inhibition increases as substituents on an aromatic ring become more electron-withdrawing, up to an optimal point. nih.gov Some compounds act as efficient mechanism-based irreversible inhibitors, which form a covalent bond with the MPO active site, leading to permanent inactivation. nih.gov Targeting MPO can reduce inflammation and tissue damage, and MPO inhibitors are being investigated for conditions ranging from rheumatoid arthritis to cardiovascular disease. patsnap.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the master regulator of the cellular antioxidant response. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.orgnih.gov
In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov There, it binds to the ARE sequence in the promoter region of numerous target genes. frontiersin.org This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). frontiersin.org
Activation of the Nrf2/ARE pathway is a compelling therapeutic strategy for diseases rooted in oxidative stress and inflammation, including neurodegenerative disorders. nih.govresearchgate.net Many natural and synthetic compounds exert their protective effects by modulating this pathway. mdpi.comresearchgate.net They can achieve this by disrupting the Nrf2-Keap1 interaction or by activating kinases that promote Nrf2 nuclear translocation. frontiersin.orgmdpi.com Given the established antioxidant properties of many heterocyclic compounds, investigating the ability of this compound and related scaffolds to modulate the Nrf2/ARE pathway is a promising avenue for understanding their potential anti-inflammatory and neuroprotective effects.
Research on Metabolic Disease Targets and Pathways
Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) has been identified as a significant target for therapeutic intervention in metabolic diseases such as obesity, type II diabetes, and dyslipidemia. nih.gov This enzyme plays a crucial role in the resynthesis of triglycerides (TG) in the small intestine, which is the primary pathway for dietary fat absorption. nih.govmdpi.com The inhibition of MGAT2 is a promising strategy to control the synthesis and accumulation of triglycerides, thereby mitigating the progression of metabolic disorders. mdpi.com Studies involving MGAT2 knockout mice have demonstrated resistance to high-fat diet-induced obesity and reduced fat accumulation, highlighting the therapeutic potential of MGAT2 inhibitors. nih.gov
Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) Inhibition Mechanisms
The indoline scaffold has been a key structural component in the development of potent and selective MGAT2 inhibitors. Research has focused on N-phenylindoline-5-sulfonamide derivatives, which have shown significant promise in preclinical studies. nih.gov
The mechanism of these inhibitors involves blocking the MGAT2 enzyme, which catalyzes the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), a critical step in the synthesis of triglycerides. mdpi.com By inhibiting this step, these compounds effectively reduce the absorption and subsequent circulation of dietary fats.
The development of these inhibitors began with an N-phenylbenzenesulfonamide derivative that showed moderate potency. nih.gov Through structural modifications, specifically by incorporating a bicyclic indoline core, researchers were able to restrict the orientation of substituents, leading to a significant enhancement in inhibitory activity. nih.govresearchgate.net This led to the discovery of N-phenylindoline-5-sulfonamide derivatives with nanomolar potency. nih.gov
One such derivative, compound 10b (see table below), displayed a much-improved potency with an IC50 value of 1.0 nM. nih.govbohrium.com This compound also demonstrated exceptional selectivity, being over 30,000 times more selective for MGAT2 than for related acyltransferases like MGAT3, DGAT1, DGAT2, and ACAT1. nih.govresearchgate.net
Further optimization to enhance pharmacokinetic properties resulted in the identification of another potent inhibitor, 24d . nih.gov This compound maintained strong MGAT2 inhibitory activity (IC50 = 3.4 nM) and showed high oral bioavailability in mice. nih.gov In functional assays, oral administration of this compound effectively suppressed the elevation of plasma triacylglycerol levels in a mouse oral fat tolerance test, confirming its in vivo efficacy. nih.govresearchgate.net
Subsequent research aimed to address potential liabilities such as time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4), an undesirable characteristic for drug candidates. nih.gov Structural modifications, particularly to the aniline (B41778) moiety of the molecule, led to the discovery of compound 27c . nih.gov This compound not only possessed potent MGAT2 inhibitory activity (IC50 = 7.8 nM) but also had an excellent profile in terms of metabolic stability, oral bioavailability, and reduced risk of CYP3A4 TDI. nih.gov In animal models, it effectively and dose-dependently suppressed the increase in plasma triacylglycerol levels following an oral fat challenge. nih.gov
The table below summarizes the inhibitory potency of key N-phenylindoline-5-sulfonamide derivatives against MGAT2.
| Compound | MGAT2 IC50 (nM) | Selectivity | Key Findings |
|---|---|---|---|
| N-phenylindoline-5-sulfonamide derivative 10b | 1.0 | >30,000-fold vs MGAT3, DGAT1, DGAT2, ACAT1 | Significantly improved potency achieved by introducing a bicyclic indoline core. nih.govbohrium.com |
| 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide (24d) | 3.4 | >30,000-fold vs MGAT3, DGAT1, DGAT2, ACAT1 | Optimized for improved pharmacokinetic profile and high oral bioavailability. nih.gov |
| N-(4-chloro-2,6-difluorophenyl)-1-{5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]pyrimidin-2-yl}-7-(2-oxopyrrolidin-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide (27c) | 7.8 | Not specified | Mitigated risks of CYP3A4 time-dependent inhibition and phototoxicity while maintaining potent MGAT2 inhibition. nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Indoline Research
Application of Spectroscopic Techniques for Mechanistic Elucidaion
Spectroscopic techniques are indispensable tools in the study of indoline (B122111) compounds, offering deep insights into their electronic structure, molecular conformation, and reactive pathways. Techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to investigate various aspects of indoline chemistry.
UV-Vis Spectroscopy for Binding Studies
UV-Vis absorption spectroscopy is a valuable method for studying the electronic transitions in molecules and investigating interactions between molecules. sciforschenonline.org In the context of indoline research, it can be used to monitor binding events, for instance, between an indoline derivative and a biological target like a protein or DNA, or to study the formation of complexes. ukm.edu.mynih.gov The binding process often leads to changes in the electronic environment of the chromophore, resulting in shifts in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in molar absorptivity (hyperchromicity or hypochromicity). sciforschenonline.org
For example, when studying the binding of a ligand to a protein, spectral changes in the aromatic residues of the protein (like tryptophan and tyrosine) or the ligand itself can be monitored. nih.gov By titrating one component into the other and recording the spectral changes, a binding constant (Kd) can be determined, quantifying the affinity between the two species. nih.gov The photophysical properties of indoline, which possesses well-separated 1La and 1Lb electronic states, make it and its derivatives suitable for such spectroscopic investigations. acs.orgresearchgate.net
| Technique | Application Example | Observable Parameter | Information Gained | Reference Example |
|---|---|---|---|---|
| UV-Vis Absorption Spectroscopy | Binding of an indoline derivative to a serum albumin protein. | Change in absorbance intensity or shift in maximum wavelength (λmax). sciforschenonline.org | Confirmation of complex formation; calculation of binding constants (Kd). nih.gov | Titration of 6-amidinoindole with heme, showing spectral changes used to calculate a binding association constant (log K) of 3.90. ukm.edu.my |
| Fluorescence Spectroscopy | Interaction of an indoline-based fluorescent probe with a biological macromolecule. | Quenching or enhancement of fluorescence intensity; shift in emission wavelength. nih.gov | Elucidation of binding mechanism (static vs. dynamic quenching); determination of binding affinity. sciforschenonline.org | Fe(II) binding to the enzyme TauD caused ~35% quenching of the protein's intrinsic fluorescence, allowing calculation of a Kd of 101 ± 36 nM. nih.gov |
NMR for Structural Verification in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds. slideshare.net For novel indoline derivatives synthesized in a research setting, ¹H NMR and ¹³C NMR are critical for confirming that the target molecular structure has been successfully obtained. tandfonline.commdpi.com
¹H NMR provides information about the number of different types of protons in a molecule, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration). slideshare.net
¹³C NMR provides information about the different carbon environments in the molecule. mdpi.com
Together, these techniques, often supplemented by 2D NMR experiments (like COSY and HSQC), allow for the unambiguous assignment of all proton and carbon signals, thereby verifying the connectivity and stereochemistry of the synthesized indoline derivative. nih.gov
| Nucleus | Technique | Typical Chemical Shift Range for Indoline Core | Information Provided |
|---|---|---|---|
| ¹H | Proton NMR | ~6.5-7.5 ppm (Aromatic H), ~3.0-4.0 ppm (CH₂ at C2), ~2.5-3.5 ppm (CH₂ at C3), ~8.0-11.0 ppm (N-H, if present). ukm.edu.mytandfonline.com | Confirms the presence of the indoline scaffold, substitution patterns on the aromatic ring, and the nature of substituents at C2 and C3. |
| ¹³C | Carbon-13 NMR | ~110-155 ppm (Aromatic C), ~45-60 ppm (C2), ~30-45 ppm (C3). tandfonline.com | Verifies the carbon framework of the molecule, including the number of unique carbon atoms and their hybridization state. |
MS for Reaction Monitoring
Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In synthetic organic chemistry, MS is invaluable not only for the final characterization of a product but also for real-time or near-real-time monitoring of reaction progress. acs.orgnih.gov By periodically sampling a reaction mixture and analyzing it by MS, researchers can track the consumption of starting materials, the formation of the desired product, and the appearance of any intermediates or byproducts. nih.govresearchgate.net
This approach allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and gaining mechanistic insights. acs.org Ambient ionization techniques have made it possible to analyze reaction mixtures directly with minimal sample preparation, greatly enhancing the efficiency of the synthetic workflow. waters.com
| Analyte Type | Reaction Step | Expected m/z ([M+H]⁺) | Purpose of Monitoring |
|---|---|---|---|
| Starting Material (e.g., an aniline (B41778) derivative) | Start of reaction (t=0) | Varies | Confirm presence and monitor consumption over time. nih.gov |
| Intermediate | During reaction | Varies | Identify transient species to support or refute a proposed reaction mechanism. nih.gov |
| Product (e.g., a substituted indoline) | During reaction | Varies | Track formation and determine when the reaction has reached completion or equilibrium. waters.com |
| Byproduct | During reaction | Varies | Identify side reactions, helping to optimize conditions to improve yield and purity. researchgate.net |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Academic Research Studies
Chromatography is a fundamental separation technique widely used in chemical research to separate, identify, and purify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly crucial in the synthesis and analysis of indoline derivatives. nih.gov
HPLC is routinely used to assess the purity of a synthesized compound like 5-Phenylindoline hydrochloride. nih.govrsc.org A sample is injected into the HPLC system, and its components are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector (commonly a UV detector for aromatic compounds like indolines) records the elution of each component, producing a chromatogram. The purity of the target compound is typically determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. rsc.org
Furthermore, HPLC is an effective tool for reaction monitoring. acs.org By analyzing aliquots of a reaction mixture at different time points, the disappearance of reactants and the appearance of products can be quantified, providing kinetic information about the reaction. cetjournal.it This is often complementary to MS-based monitoring.
| Parameter | Description | Application in Indoline Research |
|---|---|---|
| Stationary Phase | Typically a C18 (octadecylsilyl) silica (B1680970) gel for reversed-phase HPLC, which separates compounds based on hydrophobicity. nih.gov | Well-suited for separating moderately polar to nonpolar indoline derivatives from more polar starting materials or byproducts. |
| Mobile Phase | A mixture of water (often with an acid modifier like TFA or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. cetjournal.it | The composition is optimized to achieve good separation (resolution) of the target indoline from impurities in a reasonable analysis time. nih.gov |
| Retention Time (tR) | The time it takes for a specific compound to travel from the injector to the detector. | Used to identify the product peak by comparison to an authentic reference standard. |
| Peak Area | The area under the peak in the chromatogram, which is proportional to the concentration of the compound. | Used to calculate the relative purity of the final product or to quantify the conversion of reactant to product during reaction monitoring. rsc.org |
Electrochemical Characterization for Investigation of Redox Behavior and Mechanistic Pathways
Electrochemical techniques, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules. researchgate.net Indole (B1671886) and indoline derivatives are known to be electroactive, meaning they can be oxidized or reduced at an electrode surface. ankara.edu.tr Studying this redox behavior provides insight into the electronic structure of the molecule, its susceptibility to electron transfer reactions, and the mechanisms of certain chemical transformations. researchgate.netresearchgate.net
In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which redox events (oxidation or reduction) occur. For an indoline derivative, CV can be used to:
Determine its oxidation potential, which is a measure of how easily it gives up an electron.
Investigate the reversibility of the redox process.
Study the effects of substituents on the electronic properties of the indoline ring.
Elucidate reaction mechanisms that involve electron transfer steps, such as electrochemically-driven cyclizations or couplings. acs.orgrsc.org
This information can be correlated with the compound's behavior in other contexts, for example, its activity as an antioxidant. researchgate.net
| Electrochemical Parameter | Information Obtained | Relevance to Indoline Research |
|---|---|---|
| Oxidation Potential (Ep,a) | The potential at which the compound is oxidized. A lower potential indicates the compound is easier to oxidize. researchgate.net | Provides a quantitative measure of the electron-donating ability of the indoline system. Allows for comparison of the electronic effects of different substituents. researchgate.net |
| Reduction Potential (Ep,c) | The potential at which the compound is reduced. | Characterizes the electron-accepting ability of the molecule. |
| Peak Current (ip) | The magnitude of the current at the oxidation or reduction peak. | Related to the concentration of the analyte and the number of electrons transferred in the redox process. |
| Reversibility (ΔEp, ip,a/ip,c) | Indicates whether the product of the electron transfer is stable on the timescale of the experiment. | Helps to understand the fate of the radical cations or anions formed upon oxidation or reduction, providing mechanistic details. sfu.ca |
Future Research Trajectories and Preclinical Therapeutic Potential of 5 Phenylindoline Hydrochloride and Indoline Derivatives
Design and Development of Novel Indoline (B122111) Scaffolds with Tuned Biological Specificity
The versatility of the indoline core allows for extensive chemical modification, a characteristic that researchers are leveraging to design new compounds with highly specific biological activities. researchgate.net Future research is directed towards synthesizing novel indoline scaffolds by introducing a variety of functional groups at different positions on the indoline ring. This approach aims to fine-tune the interaction of these molecules with their biological targets, thereby enhancing their therapeutic efficacy and minimizing off-target effects. nih.gov
One promising strategy involves the creation of hybrid molecules that combine the indoline scaffold with other pharmacologically active moieties. For instance, the fusion of indoline with structures like acrylamide (B121943) has been explored to develop potent tubulin polymerization inhibitors for cancer therapy. nih.gov Similarly, the synthesis of indole-functionalized derivatives of natural products, such as betulin (B1666924), has yielded compounds with significant anticancer activity. nih.gov
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable tools in the rational design of these novel scaffolds. nih.govnih.gov These techniques allow for the prediction of how structural modifications will affect a compound's binding affinity and activity, guiding the synthesis of more potent and selective derivatives. nih.gov The indolin-2-one core, for example, is considered a privileged structure for developing kinase inhibitors, and molecular dissection of existing anticancer drugs like indirubin (B1684374) is inspiring the design of new, potent agents. nih.gov
The table below summarizes examples of recently developed indoline derivatives and their targeted biological activities, illustrating the diverse therapeutic areas being explored.
| Derivative Class | Targeted Biological Activity | Rationale for Design |
| Indole-acrylamide Hybrids | Tubulin Polymerization Inhibition | Combining the indoline scaffold with acrylamide to target microtubule dynamics in cancer cells. nih.gov |
| 28-Indole-betulin Derivatives | Anticancer | Introducing an indole (B1671886) moiety to the C-28 position of betulin to enhance cytotoxicity against cancer cell lines. nih.govmdpi.com |
| Indolin-2-one Derivatives | Kinase Inhibition | Utilizing the "privileged" indolin-2-one core to design potent inhibitors of kinases involved in cancer progression. nih.gov |
| Indole-Based Schiff Bases | α-Glucosidase Inhibition | Combining the structural features of indoles and Schiff bases to develop potent and selective α-glucosidase inhibitors for diabetes. mdpi.com |
| Indoline-2-carboxamides | Antitubercular and Antitumour | Rational design of indoleamide analogues to target Mycobacterium tuberculosis and pediatric brain tumor cells. rsc.org |
Elucidation of Undiscovered Mechanistic Pathways and Molecular Targets
While the therapeutic potential of many indoline derivatives is evident, the precise molecular mechanisms underlying their effects are often not fully understood. A significant future research trajectory involves the deep exploration of the signaling pathways and molecular targets modulated by compounds like 5-Phenylindoline hydrochloride. This endeavor is crucial for optimizing their therapeutic application and identifying potential biomarkers for patient response.
Recent studies have begun to shed light on the diverse mechanisms of action of indoline compounds. For example, certain derivatives have been shown to exert anti-inflammatory effects by inhibiting p38 MAPK and reducing the nuclear translocation of NF-κB and AP-1. researchgate.net In the context of cancer, indole-based compounds have been identified as inhibitors of tubulin polymerization, protein kinases, and histone deacetylases (HDACs). nih.gov The versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a valuable tool for drug discovery. researchgate.netnih.gov
Advanced methodologies such as proteomics, transcriptomics, and metabolomics will be instrumental in mapping the complex cellular responses to indoline treatment. These "omics" approaches can provide an unbiased, global view of the changes in protein expression, gene transcription, and metabolic profiles, revealing novel targets and pathways. For instance, a study on indole-based AMPK activators used cellular assays to demonstrate a dose-dependent increase in the phosphorylation of AMPKα, confirming the activation of this key metabolic regulator. nih.govmdpi.com
Furthermore, detailed mechanistic studies are essential to understand the origins of selectivity in chemical reactions used to synthesize these compounds. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the cyclization reactions that form polycyclic indolines, revealing how different catalysts can control the reaction pathways and lead to specific products. nih.gov A deeper understanding of these synthetic mechanisms can facilitate the creation of more complex and targeted indoline derivatives.
The following table highlights some of the known and emerging molecular targets of indoline derivatives, underscoring the broad spectrum of their biological activity.
| Molecular Target/Pathway | Therapeutic Area | Example of Derivative/Study |
| Tubulin Polymerization | Cancer | Indole-acrylamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest. nih.gov |
| Protein Kinases (e.g., PI3K, EGFR) | Cancer, Neurodegenerative Diseases | Sunitinib, an indole derivative, is a tyrosine kinase inhibitor used in cancer therapy. nih.govmdpi.com |
| NF-κB and COX-2 Pathways | Inflammation | Indomethacin and other novel indole derivatives modulate these key inflammatory pathways. nih.gov |
| AMP-activated protein kinase (AMPK) | Neurodegenerative Diseases | A series of indole-derived compounds were found to be potent activators of AMPK. nih.govmdpi.com |
| 5-HT Receptors | Central Nervous System Disorders | Phenylalkylamines and indolyalkylpiperazines are being studied as selective agonists for 5-HT receptors. nih.govnih.gov |
| G protein-coupled receptor 17 (GPR17) | Glioblastoma | An indoline-derived phenolic Mannich base was identified as an activator of GPR17. nih.govtuni.fi |
Preclinical Assessment of Combination Strategies for Enhanced Efficacy in Disease Models
To combat the complexity of diseases such as cancer and multi-drug resistant infections, a significant area of future research for indoline derivatives lies in the preclinical evaluation of combination therapies. The goal of these strategies is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects, potentially allowing for lower doses and reduced toxicity.
One promising approach is the combination of indoline derivatives with existing clinically used drugs. For instance, indole-based compounds have been shown to synergize with antibiotics like norfloxacin, oxacillin, and vancomycin (B549263) against drug-resistant Gram-positive bacteria, including MRSA and VRE. nih.gov Mechanistic studies suggest that these indole derivatives may act as membrane permeabilizers, enhancing the efficacy of conventional antibiotics. nih.gov This strategy offers a potential solution to the growing problem of antibiotic resistance.
In oncology, the combination of indoline-based kinase inhibitors with standard chemotherapeutic agents or other targeted therapies is an area of active investigation. The rationale is to target multiple signaling pathways simultaneously to overcome resistance mechanisms. For example, an indoline derivative that inhibits a specific kinase could be combined with a cytotoxic drug that induces DNA damage, leading to a more potent anti-tumor response.
The table below provides examples of potential combination strategies involving indoline derivatives that warrant further preclinical investigation.
| Indoline Derivative Class | Combination Agent | Disease Model | Rationale for Combination |
| Indole-based membrane permeabilizers | Vancomycin | Vancomycin-Resistant Enterococci (VRE) | The indole derivative enhances the permeability of the bacterial membrane, allowing the antibiotic to reach its target more effectively. nih.gov |
| Indoline-based kinase inhibitors | Standard Chemotherapy | Cancer (e.g., Glioblastoma) | Targeting both cell signaling and DNA replication pathways to achieve a synergistic anti-tumor effect and overcome drug resistance. |
| Indole-based anti-inflammatory agents | Neuroprotective compounds | Parkinson's Disease | Combining anti-inflammatory and neuroprotective mechanisms to provide a multi-faceted approach to slowing disease progression. mdpi.com |
| Indole-based AMPK activators | AChE inhibitors | Alzheimer's Disease | A synergistic effect on cholinergic function and cognitive improvement has been observed with the combination of a 5-HT6 receptor antagonist and an AChE inhibitor. nih.gov |
Exploration of Indoline Compounds in Emerging Preclinical Disease Models
The diverse biological activities of indoline derivatives make them attractive candidates for investigation in a wide range of diseases beyond their traditional applications. A key future direction is the exploration of these compounds in emerging and challenging preclinical disease models, which can uncover novel therapeutic opportunities.
Neurodegenerative diseases, such as Parkinson's and Huntington's disease, represent a significant area of unmet medical need. Recent studies have begun to explore the potential of indole derivatives in these conditions. For example, certain indole compounds have been shown to have neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and neuroinflammation. mdpi.com Another study demonstrated the neuroprotective effect of an indole-based AMPK activator in animal models of Huntington's disease. nih.gov
The anti-inflammatory and antioxidant properties of many indoline derivatives also suggest their potential utility in a variety of other conditions characterized by chronic inflammation and oxidative stress. researchgate.netfigshare.com This could include autoimmune diseases, cardiovascular disorders, and metabolic syndrome. Preclinical studies in relevant animal models of these diseases will be necessary to evaluate the therapeutic potential of specific indoline compounds.
Furthermore, the unique chemical properties of the indoline scaffold are being harnessed for applications beyond traditional pharmacology. For example, indolizine-based structures are being developed as novel fluorescent scaffolds for bioimaging, which could have broad applications in biomedical research and diagnostics. acs.org
The table below outlines some of the emerging preclinical disease models where indoline compounds are being investigated, highlighting the expanding therapeutic landscape for this versatile class of molecules.
| Preclinical Disease Model | Therapeutic Rationale | Key Findings/Potential |
| Parkinson's Disease | Reduction of oxidative stress and neuroinflammation. mdpi.com | Indole derivatives have shown protective effects on dopaminergic neurons in neurotoxin-induced models. mdpi.com |
| Huntington's Disease | Activation of AMPK and neuroprotection. nih.gov | An indole-based AMPK activator demonstrated neuroprotective effects in animal models. nih.gov |
| Glioblastoma | Targeting novel receptors like GPR17. nih.govtuni.fi | An indoline-derived compound was identified as a GPR17 agonist with cytotoxic effects on GBM cells. nih.govtuni.fi |
| Drug-Resistant Bacterial Infections | Membrane permeabilization and synergy with antibiotics. nih.gov | Indole derivatives potentiate the activity of standard antibiotics against MRSA and VRE. nih.gov |
| Inflammatory Liver Injury | Anti-inflammatory and antioxidant properties. researchgate.net | Novel indoline derivatives have shown therapeutic potential in a murine model of acute liver injury. researchgate.net |
Q & A
Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?
- Methodology : Apply a 2 factorial design to test variables: temperature (30–60°C), catalyst concentration (0.5–2 mol%), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures may reduce reaction time but increase impurity formation, requiring trade-off analysis .
Q. How should researchers address contradictions in reported bioactivity data for 5-phenylindoline derivatives?
- Methodology : Discrepancies often arise from assay variability (e.g., cell line sensitivity, buffer composition). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of published IC₅₀ values with standardized normalization (e.g., Z-score transformation) reduces bias .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilized samples in amber vials under argon exhibit superior stability vs. aqueous solutions. Degradation products (e.g., oxidized indoline) are identified via LC-MS/MS .
Q. How can impurity profiling enhance reproducibility in pharmacological studies of this compound?
- Methodology : Use high-resolution LC-QTOF to detect trace impurities (<0.1%). Spiking studies with suspected byproducts (e.g., N-oxide derivatives) quantify their interference in bioassays. Batch-to-batch comparisons ensure consistency in IC₅₀ determinations .
Methodological Notes
- Safety : Handle this compound in a fume hood; use PPE (nitrile gloves, lab coat) per OSHA guidelines. Avoid prolonged skin contact due to potential amine reactivity .
- Data Reporting : Follow Beilstein Journal guidelines: report NMR shifts (δ) to two decimal places, HPLC retention times (±0.1 min), and biological data with SEM (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
